4'-Fluoro-2-pyrrolidinomethyl benzophenone

Übersicht

Beschreibung

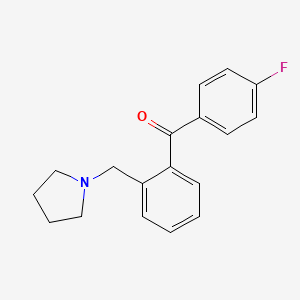

4’-Fluoro-2-pyrrolidinomethyl benzophenone is a synthetic organic compound with the molecular formula C18H18FNO It is characterized by the presence of a fluorine atom at the para position of the benzophenone structure and a pyrrolidinomethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2-pyrrolidinomethyl benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzophenone and pyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The nucleophilic attack of the pyrrolidine on the carbonyl carbon of 4-fluorobenzophenone leads to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4’-Fluoro-2-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the final compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Fluoro-2-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

-

Reference Standard :

- 4'-Fluoro-2-pyrrolidinomethyl benzophenone is utilized as a reference standard in analytical chemistry, particularly for the identification and quantification of similar compounds in various matrices.

-

Synthesis of Derivatives :

- The compound serves as a building block for synthesizing other functionalized benzophenones and related derivatives, which can be used in the development of new materials and pharmaceuticals.

Biology

-

Neurotransmitter Interaction :

- Research indicates that this compound may interact with neurotransmitter systems, particularly dopamine and norepinephrine transporters, suggesting potential stimulant properties similar to other compounds in its class.

-

Antimicrobial Activity :

- Preliminary studies show that this compound exhibits significant antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anticancer Potential :

- In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 A549 (Lung Cancer) 20

Medical Applications

- Therapeutic Research :

- Ongoing research is exploring the therapeutic applications of this compound, particularly in the context of neurological disorders due to its interaction with neurotransmitter systems. However, clinical applications remain limited at this stage.

Industrial Applications

- Material Science :

- The compound may be utilized in the development of new polymeric materials or as an intermediate in chemical synthesis processes, enhancing the performance characteristics of end products.

Antimicrobial Efficacy Study

A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated significant inhibition of bacterial growth compared to standard antibiotics, supporting its potential as a new antimicrobial agent.

Cancer Cell Line Study

In a published study in the Journal of Medicinal Chemistry, researchers tested the compound on several cancer cell lines. The findings revealed that it induced apoptosis through the intrinsic pathway, evidenced by increased levels of caspase-3 activation. This suggests that the compound may be a candidate for further development in cancer therapy.

Wirkmechanismus

The mechanism of action of 4’-Fluoro-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4’-Chloro-2-pyrrolidinomethyl benzophenone

- 4’-Bromo-2-pyrrolidinomethyl benzophenone

- 4’-Methyl-2-pyrrolidinomethyl benzophenone

Uniqueness

4’-Fluoro-2-pyrrolidinomethyl benzophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Biologische Aktivität

4'-Fluoro-2-pyrrolidinomethyl benzophenone, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H18FNO and a molecular weight of approximately 283.34 g/mol. Its structure features a benzophenone backbone with a pyrrolidinomethyl group and a fluorine atom at the para position of one of the aromatic rings. This unique configuration contributes to its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties . Research indicates that this compound can inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Initial findings suggest that it may affect cancer cell proliferation and induce apoptosis in certain cancer cell lines. However, comprehensive studies are necessary to confirm these effects and determine the underlying mechanisms.

This compound appears to interact with specific biological targets , including enzymes and receptors. It has been shown to modulate enzyme activities, which could lead to significant biochemical effects:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering drug metabolism.

- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways critical for cellular responses.

Case Studies and Experimental Results

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Various in vitro assays have demonstrated its ability to inhibit specific enzymes, suggesting potential applications in drug development.

- Animal Models : Preliminary animal studies indicate that this compound may have protective effects against certain diseases, warranting further investigation into its therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-fluorobenzophenone | Contains bromine instead of pyrrolidinomethyl group | Different halogen influences reactivity |

| 4-Bromo-3-fluorobenzophenone | Similar structure but different halogen position | Variations in biological activity |

| 4-Fluoro-2-pyrrolidinobenzophenone | Lacks the methyl group on the pyrrolidine | Potentially different pharmacological properties |

| 4-Fluorobenzophenone | Simplified structure without additional groups | Less complex but useful for comparison |

Future Directions

Ongoing research is essential to fully understand the biological activity of this compound. Key areas for future investigation include:

- Mechanistic Studies : Detailed studies on how this compound interacts with biological targets.

- In Vivo Efficacy : Evaluating its therapeutic potential in animal models.

- Toxicology Assessments : Understanding any potential toxic effects associated with its use.

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOFRIRCITVUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643649 | |

| Record name | (4-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-55-5 | |

| Record name | (4-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.